(E)-N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the nitrophenyl and chlorophenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct configuration and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted thiazole compounds.
Scientific Research Applications
(E)-N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of (E)-N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in the position and number of chlorine atoms.
Heparinoids: Although structurally different, they share some functional similarities in terms of biological activity.
Uniqueness
(E)-N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(E)-N-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered attention due to its diverse biological activities. This compound features a thiazole ring, which is known for its ability to interact with various biological targets, potentially leading to therapeutic applications. The presence of both chlorophenyl and nitrophenyl groups enhances its reactivity and biological profile.
Chemical Structure and Synthesis
The structural formula of the compound can be represented as follows:
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring followed by the introduction of the carbohydrazonoyl cyanide moiety. Techniques such as ultrasound-assisted synthesis have been explored to improve yields and reduce reaction times.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound have been reported in studies as follows:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 5.0 |
Staphylococcus aureus | 3.0 |
These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines, revealing significant cytotoxic effects. For example:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 10.5 |
HeLa (cervical cancer) | 8.0 |
These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.
The mechanism of action of this compound is believed to involve the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell survival. Molecular docking studies have suggested that this compound can bind effectively to target proteins associated with these biological processes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antibacterial Efficacy : A study conducted on mice infected with E. coli demonstrated that treatment with this compound significantly reduced bacterial load compared to control groups.
- Anticancer Effects : In a xenograft model using human breast cancer cells, administration of the compound resulted in a notable decrease in tumor size after four weeks of treatment.
Properties
IUPAC Name |
(2E)-N-(2-chloroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN5O2S/c18-13-6-1-2-7-14(13)21-22-15(9-19)17-20-16(10-26-17)11-4-3-5-12(8-11)23(24)25/h1-8,10,21H/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVPZBCGDXPPHE-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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